2-Iodo-N-isopropyl-3-methylbenzamide
Overview
Description
2-Iodo-N-isopropyl-3-methylbenzamide is a useful research compound. Its molecular formula is C11H14INO and its molecular weight is 303.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyst for Alcohol Oxidation : 2-Iodo-N-isopropyl-5-methoxybenzamide has been evaluated as a catalyst for the oxidation of alcohols, showing high reactivity and environmentally benign properties, especially for benzylic alcohols (Yakura et al., 2018).
Synthesis of Substituted 3-Methyleneisoindolin-1-One : This compound has been used in a Cu(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones, demonstrating a versatile application in organic synthesis (Gogoi et al., 2014).
Antifungal Activity : N-Isoxazolyl-2-iodobenzamides, structurally similar to 2-Iodo-N-isopropyl-3-methylbenzamide, have been synthesized and tested for their antifungal activity against various fungal strains, showing promising results (Raffa et al., 1999).
Conformational Studies of Isopropyl Groups : Studies on N,N-diiso-propylbenzamide, an analogue of this compound, have revealed insights into the conformational equilibria and torsional barriers of isopropyl groups, providing valuable information for the design of related compounds (Berg & Pettersson, 1985).
Oxidative Synthesis of Quinazolin-4(3H)-Ones : Molecular iodine-catalyzed oxidative coupling involving 2-aminobenzamides, which are structurally related to this compound, has been used for the synthesis of quinazolin-4(3H)-ones, highlighting its application in medicinal chemistry (Mohammed et al., 2015).
Toxicity Study in Rats : Studies on IBZM, a compound similar to this compound, have been conducted to understand its acute toxicity in rats, providing valuable data for pharmacological and toxicological evaluations (Yang et al., 2008).
Thermal Stability Studies : Research on the thermal stability of compounds like 2-amino-3,5-dichloro-N-methylbenzamide, which share a similar structure to this compound, provides insights into their stability under various conditions, crucial for their practical applications (Cong & Cheng, 2021).
Properties
IUPAC Name |
2-iodo-3-methyl-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-7(2)13-11(14)9-6-4-5-8(3)10(9)12/h4-7H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVKAEFHFZUYJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(C)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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